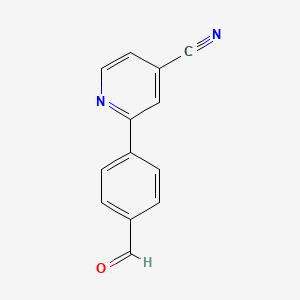

2-(4-Formylphenyl)isonicotinonitrile

Vue d'ensemble

Description

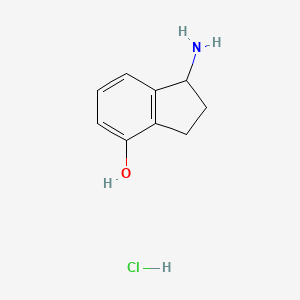

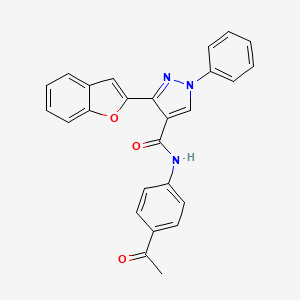

2-(4-Formylphenyl)isonicotinonitrile is a chemical compound with the molecular formula C₁₃H₈N₂O . It has a molecular weight of 208.22 . It is a solid substance at ambient temperature .

Physical And Chemical Properties Analysis

2-(4-Formylphenyl)isonicotinonitrile is a solid at ambient temperature . It has a boiling point of 175-178°C . The compound’s molecular weight is 208.22 .Applications De Recherche Scientifique

Corrosion Inhibition :

- Pyridine derivatives, closely related to 2-(4-Formylphenyl)isonicotinonitrile, have been found to be effective corrosion inhibitors for steel in acidic environments (Ansari, Quraishi, & Singh, 2015).

- Another study revealed nicotinonitriles as green corrosion inhibitors for mild steel in hydrochloric acid, highlighting their potential for protecting metal surfaces (Singh, Makowska-Janusik, Slovenský, & Quraishi, 2016).

Optoelectronic Applications :

- Isonicotinonitrile derivatives have shown promise in the field of organic light-emitting diodes (OLEDs), with studies demonstrating enhanced efficiency in thermally activated delayed fluorescence emitters (Islam et al., 2019).

- Another application includes the use in phosphorescent light-emitting diodes, underscoring the importance of charge balance in bipolar host materials (Li, Liu, Wang, Dong, & Li, 2018).

Antimicrobial and Anticancer Potential :

- Certain derivatives of 4-formylphenyl-N-phenylcarbamate, which share structural similarity with 2-(4-Formylphenyl)isonicotinonitrile, have exhibited antimicrobial activity against various bacterial strains (Velikorodov, Ionova, Shustova, & Starikova, 2016).

- In a similar context, research on the synthesis of new 2-amino-3-cyanopyridine derivatives highlighted their potential in anticancer assessment (Mansour, Sayed, Marzouk, & Shaban, 2021).

Material Science and Photonic Applications :

- Studies involving cyanopyridine-based materials for optoelectronic devices, such as optical sensors and light stabilizers, have shown promising results (Anandan, Manoharan, Narendran, Girisun, & Asiri, 2018).

- Research on the preparation of phenylnicotinonitrile derivatives for use in dye-sensitized solar cells has provided insights into the impact of these compounds on solar cell performance (Mazloum‐Ardakani, Arazi, Haghshenas, Tamaddon, & Alizadeh, 2018).

Safety and Hazards

The safety information available indicates that 2-(4-Formylphenyl)isonicotinonitrile may be hazardous. Precautionary measures include avoiding breathing in the dust and wearing protective gloves, clothing, and eye/face protection . The compound has been assigned the signal word “Warning” and is labeled with the GHS07 pictogram .

Propriétés

IUPAC Name |

2-(4-formylphenyl)pyridine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O/c14-8-11-5-6-15-13(7-11)12-3-1-10(9-16)2-4-12/h1-7,9H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEHUHSUVKRLJGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)C2=NC=CC(=C2)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 3-aminobicyclo[1.1.1]pentane-1-carboxylate](/img/structure/B2767860.png)

![3-(2-(3-Methoxyphenyl)-8-methylimidazo[1,2-a]pyridin-3-yl)acrylic acid](/img/structure/B2767861.png)

![methyl 4-({[5-(3-methoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzoate](/img/structure/B2767862.png)

![(Z)-ethyl 2-((2,4-dichlorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2767866.png)

![2-((6-(benzo[d][1,3]dioxol-5-ylmethyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2767869.png)

![2-(naphthalen-2-yloxy)-N-(4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)acetamide](/img/structure/B2767872.png)

![4-bromo-N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]benzamide](/img/structure/B2767877.png)

![4-(4-chlorophenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2767878.png)